3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s ability to form hydrogen bonds with target receptors makes it a precise pharmacophore. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Known for their diverse therapeutic applications.
Uniqueness
What sets 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of a triazole ring fused with a thiadiazine ring, further connected to an imidazo[1,2-a]pyridine moiety. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H14N6OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6OS/c1-11-15(23-9-4-3-8-14(23)19-11)16-20-21-18-24(16)22-17(26-18)12-6-5-7-13(10-12)25-2/h3-10H,1-2H3 |
InChI Key |
KNSLOGPOSRFKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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